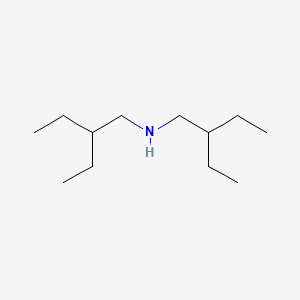
Bis-(2-ethyl-butyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(2-ethyl-butyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two 2-ethyl-butyl groups attached to a central nitrogen atom
科学的研究の応用
Bis-(2-ethyl-butyl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
Target of Action
Bis-(2-ethyl-butyl)-amine, also known as a phthalic acid ester, is a lipophilic chemical that is widely used as a plasticizer and additive . The primary targets of this compound are various biological entities, including plants, algae, bacteria, and fungi . These organisms interact with this compound, leading to changes in their metabolic processes .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. For instance, it has been reported to possess allelopathic, antimicrobial, and insecticidal activities . These activities enhance the competitiveness of plants, algae, and microorganisms, allowing them to better accommodate biotic and abiotic stress .
Biochemical Pathways
This compound affects several biochemical pathways. It has been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species . It is also isolated and purified from various algae, bacteria, and fungi . The disruption of these biochemical pathways by this compound can lead to changes in ecosystem functioning .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can disrupt the metabolic processes of certain plant, algal, and microbial communities . This disruption can lead to changes in the ecosystem, potentially causing hazards to ecosystem functioning and public health .
将来の方向性
Phthalic acid esters should not be treated solely as a “human-made pollutant” simply because they have been extensively synthesized and utilized; on the other hand, synthesized phthalic acid esters entering the ecosystem might disrupt the metabolic process of certain plant, algal, and microbial communities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-ethyl-butyl)-amine typically involves the reaction of 2-ethyl-butylamine with an appropriate alkylating agent. One common method is the alkylation of 2-ethyl-butylamine with 2-ethyl-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Bis-(2-ethyl-butyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amine derivatives depending on the substituent introduced.
類似化合物との比較
Similar Compounds
2-Ethyl-butylamine: A simpler amine with only one 2-ethyl-butyl group.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Butylamine: An amine with a butyl group attached to the nitrogen atom.
Uniqueness
Bis-(2-ethyl-butyl)-amine is unique due to the presence of two bulky 2-ethyl-butyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and physical properties compared to simpler amines.
特性
IUPAC Name |
2-ethyl-N-(2-ethylbutyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWTLFWRGGMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNCC(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
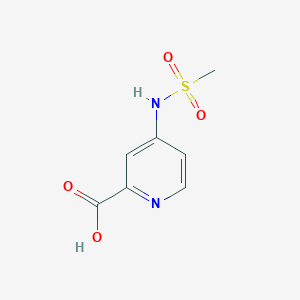
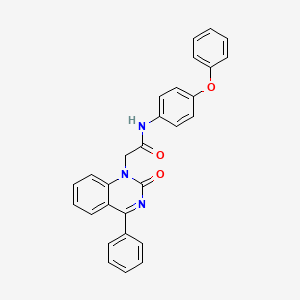
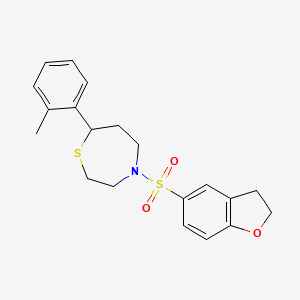
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)
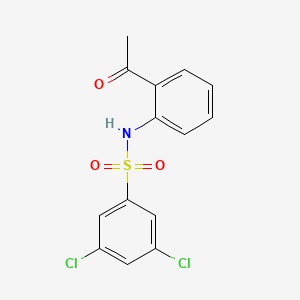
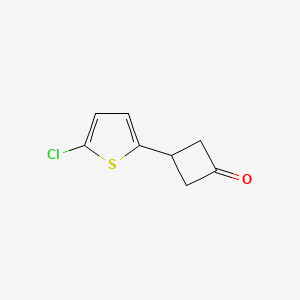
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)
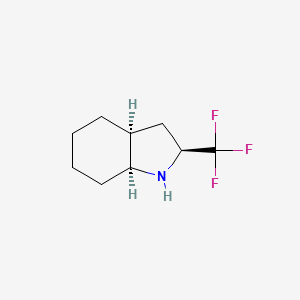
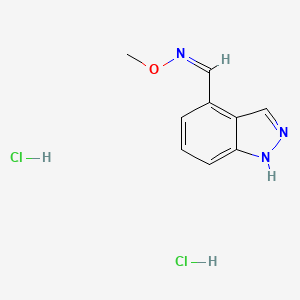
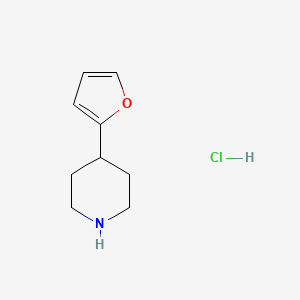
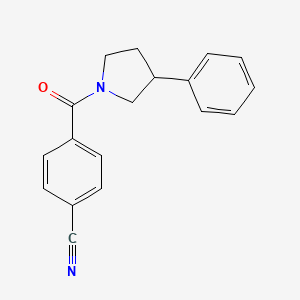
![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)
